2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid

Description

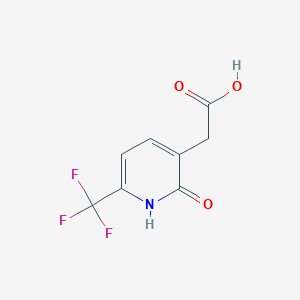

2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative characterized by a hydroxyl (-OH) group at position 2, a trifluoromethyl (-CF₃) group at position 6, and an acetic acid moiety at position 3 of the pyridine ring.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and acetic acid groups contribute to hydrogen bonding and solubility in polar solvents. These features suggest utility in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

IUPAC Name |

2-[2-oxo-6-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-6(13)14)7(15)12-5/h1-2H,3H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXFFQOKQAANGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188167 | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227562-17-5 | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227562-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid typically involves starting from 2-chloro-6-(trifluoromethyl)pyridine. The chlorine atom is replaced by a hydroxy group through a nucleophilic substitution reaction under high temperature and strong basic conditions . Another method involves the fluorination of a carboxyl group to obtain the trifluoromethyl pyridine product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.

Substitution: Sodium hydroxide (NaOH) and other strong bases are used for nucleophilic substitution reactions.

Major Products

Oxidation: The major product is 2-oxo-6-(trifluoromethyl)pyridine-3-acetic acid.

Reduction: The major product is 2-hydroxy-6-methylpyridine-3-acetic acid.

Substitution: The major products depend on the substituent introduced, such as 2-alkoxy-6-(trifluoromethyl)pyridine-3-acetic acid.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances lipophilicity, increasing the compound's ability to interact with biological targets.

Case Study: Antiviral Activity

Research has indicated that derivatives of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid exhibit antiviral properties against various pathogens. In vitro studies have shown that modifications in the structure can lead to enhanced activity against viral replication.

Agrochemicals

The compound serves as a key building block in the development of agrochemicals. Its unique chemical properties allow for the design of herbicides and pesticides with improved efficacy and reduced environmental impact.

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing this compound exhibit superior herbicidal activity compared to traditional compounds. The trifluoromethyl group contributes to increased binding affinity to plant enzymes involved in growth regulation.

Materials Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable coordination complexes.

Data Table: Comparison of Material Properties

| Property | This compound | Other Pyridine Derivatives |

|---|---|---|

| Lipophilicity | High | Moderate |

| Stability | High | Variable |

| Coordination Ability | Excellent | Good |

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Chloro-6-(trifluoromethyl)pyridine-3-acetic Acid ()

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.58 g/mol

- Key Differences : The hydroxyl group in the target compound is replaced by chlorine.

- Impact of Chlorine vs. Solubility: The hydroxyl group enhances water solubility via hydrogen bonding, whereas chlorine increases hydrophobicity. Synthetic Utility: Chlorinated analogs are often intermediates for further functionalization (e.g., Suzuki couplings) .

2-(Pyridin-3-yl)acetic Acid ()

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Differences : Lacks both the -CF₃ and hydroxyl groups.

- Impact of Trifluoromethyl/Hydroxyl Absence :

- Reduced steric bulk and lipophilicity compared to the target compound.

- Lower metabolic stability due to the absence of -CF₃, which resists oxidative degradation.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Key Differences : Pyrimidine core instead of pyridine; thioether and ester functionalities.

- Relevance : Highlights the role of heterocyclic cores in modulating bioactivity. Pyridines generally exhibit better π-π stacking interactions than pyrimidines in receptor binding .

Physicochemical and Functional Comparisons

Table 1: Key Data for Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid* | C₈H₆F₃NO₃ | ~221.13 (estimated) | -OH, -CF₃, -CH₂COOH | High polarity, moderate acidity |

| 2-Chloro-6-(trifluoromethyl)pyridine-3-acetic acid | C₈H₅ClF₃NO₂ | 239.58 | -Cl, -CF₃, -CH₂COOH | Lipophilic, reactive chloride |

| 2-(Pyridin-3-yl)acetic acid | C₇H₇NO₂ | 137.14 | -CH₂COOH | Water-soluble, low steric bulk |

| (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | C₁₀H₁₀F₃NO₂ | 233.19 | -CF₃, acrylic acid | Conjugated system for UV activity |

*Estimated based on structural analogs.

Biological Activity

2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F3N2O3. The presence of the hydroxyl group and the trifluoromethyl moiety plays a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 224.15 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water |

| pKa | 4.5 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated a dose-dependent inhibition of microbial growth.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of microorganisms:

- Tested Pathogens : S. aureus, E. coli, C. albicans

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- C. albicans: 16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer therapeutic .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that lead to cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst, solvent) using a fractional factorial design to minimize trial runs. For example, trifluoromethyl-substituted pyridines often require palladium-catalyzed coupling or acid-mediated cyclization under inert atmospheres. Purification via recrystallization or reverse-phase HPLC is critical to isolate the acetic acid derivative, as impurities from incomplete substitution (e.g., residual hydroxyl groups) can reduce yield . Statistical experimental design (DoE) principles, such as those applied in process optimization for similar heterocycles, can systematically identify critical variables .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation and purity assessment?

- Methodological Answer : Combine H/C NMR to confirm the pyridine ring substitution pattern and acetic acid moiety. Mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at ~254 nm) quantifies purity (>98%). For trifluoromethyl groups, F NMR is essential to confirm substitution at the 6-position. Comparative analysis with structurally analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid derivatives) helps cross-verify spectral assignments .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by varying pH (2–12) and temperature (4–60°C). Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). The carboxylic acid group may protonate/deprotonate, altering solubility, while the trifluoromethyl group enhances stability against hydrolysis. Buffer systems (e.g., phosphate, acetate) should be tested to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Employ density functional theory (DFT) to model electron density around the hydroxyl and carboxylic acid groups, which are potential sites for hydrogen bonding or metal coordination. Molecular docking simulations can predict interactions with enzymes (e.g., kinases or carboxylases) by comparing binding affinities to structurally related metabolites (e.g., 2-{4-[4-(5-{[6-(trifluoromethyl)pyridin-3-yl]amino}pyridin-2-yl)phenyl]cyclohexyl}acetic acid) .

Q. What strategies address contradictory reports on the biological activity of this compound across cell-based assays?

- Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time) and validate via dose-response curves. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to differentiate direct effects from off-target interactions. Contradictions may arise from metabolite interference (e.g., hydrolysis products), which can be identified via LC-MS profiling of assay media .

Q. What mechanistic insights can isotope labeling provide for reactions involving this compound?

- Methodological Answer : Use O-labeled water or C-acetic acid to track hydroxyl group exchange or decarboxylation pathways in catalytic reactions. For enzymatic studies, F NMR can monitor fluorinated metabolite formation. Kinetic isotope effects (KIE) experiments clarify rate-limiting steps in acid-catalyzed processes .

Methodological Considerations

- Experimental Design : Apply DoE (e.g., response surface methodology) to optimize multi-variable synthesis or biological assays, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .

- Data Contradiction Analysis : Use multivariate analysis (PCA or PLS) to identify outliers or confounding variables in biological datasets. Cross-reference with structural analogs (e.g., 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.